molecular formula C16H13N3O6S B12773106 Benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- CAS No. 346683-70-3

Benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)-

Katalognummer: B12773106
CAS-Nummer: 346683-70-3
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: OILIHSBVKGKIBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Vorbereitungsmethoden

The synthesis of benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Nitrooxy Group: The nitrooxy group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with sulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- undergoes various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitrooxy group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition disrupts the pH balance within the cells, leading to apoptosis or cell death. The compound may also interact with other molecular targets, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- include other benzenesulfonamide derivatives with different substituents. For example:

The uniqueness of benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- lies in its specific structure, which combines the isoxazole ring and the nitrooxy group, providing distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

346683-70-3

Molekularformel

C16H13N3O6S

Molekulargewicht

375.4 g/mol

IUPAC-Name

[3-phenyl-4-(4-sulfamoylphenyl)-1,2-oxazol-5-yl]methyl nitrate

InChI

InChI=1S/C16H13N3O6S/c17-26(22,23)13-8-6-11(7-9-13)15-14(10-24-19(20)21)25-18-16(15)12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,22,23)

InChI-Schlüssel

OILIHSBVKGKIBV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)CO[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.